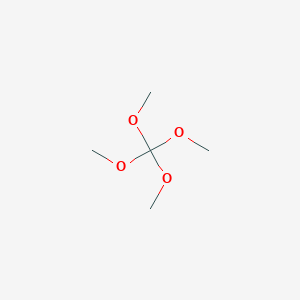
Sodium glycochenodeoxycholate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甘氨胆酸钠是由肝脏中胆酸和甘氨酸结合形成的胆汁酸盐。它作为生物表面活性剂,溶解脂类以促进吸收,并且自身也被吸收。 这种化合物以其在小肠中消化和吸收脂肪和脂溶性维生素中的作用而闻名 .
科学研究应用
甘氨胆酸钠在科学研究中具有广泛的应用:
化学: 用作手性试剂和阴离子表面活性剂,溶解脂类。
生物学: 用于与胆汁酸代谢及其对细胞过程的影响相关的研究。
医学: 研究其促进脂溶性维生素吸收的作用及其在肝病中的潜在治疗作用。
工业: 由于其表面活性剂特性,用于制备洗涤剂和乳化剂 .
作用机制
甘氨胆酸钠作为一种清洁剂,在小肠中溶解脂肪以促进吸收。它可以诱导肝细胞凋亡,这部分由Fas受体介导。 该化合物与细胞膜相互作用,改变其渗透性,促进膳食脂肪的乳化和吸收 .
类似化合物:
- 甘氨胆酸钠
- 牛磺胆酸钠
- 脱氧胆酸钠
- 胆酸钠
比较: 甘氨胆酸钠因其胆酸和甘氨酸的特定组合而独一无二,赋予其独特的溶解特性。与甘氨胆酸钠和牛磺胆酸钠相比,它具有更高的疏水性,使其在溶解脂类方面更有效。 它诱导肝细胞凋亡的能力也使其区别于其他胆汁盐 .
生化分析
Biochemical Properties
Sodium Glycochenodeoxycholate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in de Man, Rogosa and Sharpe (MRS) agar for bile acid deconjugation to determine the capacity of the strains to deconjugate specific bile acids .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce hepatocyte apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been found to increase the expression of hepcidin, a key hormone in iron homeostasis, by nearly two-fold under 200 μM treatment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study with mice, it was found that chronic hepatocellular cholestasis alone, independently of biliary damage, induces liver fibrosis in mice in the presence of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. In the liver, it is conjugated with glycine to form the bile salt before being released into the bile ducts. In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
准备方法
合成路线和反应条件: 甘氨胆酸钠可以通过在氢氧化钠存在下,将胆酸与甘氨酸结合来合成。该反应通常涉及胆酸羧基的活化,然后与甘氨酸反应形成酰胺键。 然后用氢氧化钠中和产物生成钠盐 .
工业生产方法: 工业生产甘氨胆酸钠采用类似的合成路线,但规模更大。 该过程包括通过从乙醇或乙醇-醚混合物中重结晶来纯化产品,以达到高纯度水平 .
反应类型:
氧化: 甘氨胆酸钠可以发生氧化反应,特别是在类固醇核上的羟基上。
还原: 还原反应可以在分子中存在的羰基上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 酰氯和卤代烷等试剂可用于取代反应.
主要生成产物:
氧化: 胆汁酸的氧化衍生物。
还原: 胆汁酸的还原形式,具有改变的官能团。
相似化合物的比较
- Sodium glycocholate
- Sodium taurocholate
- Sodium deoxycholate
- Sodium chenodeoxycholate
Comparison: Sodium glycochenodeoxycholate is unique due to its specific combination of chenodeoxycholic acid and glycine, which imparts distinct solubilizing properties. Compared to sodium glycocholate and sodium taurocholate, it has a higher hydrophobicity, making it more effective in solubilizing lipids. Its ability to induce apoptosis in hepatocytes also sets it apart from other bile salts .
属性
CAS 编号 |
16564-43-5 |
|---|---|
分子式 |
C26H43NNaO5 |
分子量 |
472.6 g/mol |
IUPAC 名称 |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |
InChI 键 |
JIHVOAVQLCYLKZ-YRJJIGPTSA-N |
SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
外观 |
A crystalline solid |
同义词 |
N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)



